1,2-Difluoro-3,5-diiodobenzene: A Strategic Scaffold for Fluorinated Materials
1,2-Difluoro-3,5-diiodobenzene: A Strategic Scaffold for Fluorinated Materials
The following technical guide details the structure, synthesis, and reactivity of 1,2-Difluoro-3,5-diiodobenzene , a specialized halogenated aromatic scaffold critical for advanced materials science and medicinal chemistry.
Executive Summary
1,2-Difluoro-3,5-diiodobenzene is an asymmetric, poly-halogenated benzene derivative that serves as a high-value building block in the synthesis of liquid crystals (LCs) and pharmaceutical intermediates.[1][2] Its unique substitution pattern—featuring two vicinal fluorine atoms and two meta-positioned iodine atoms—provides a rare combination of electronic tuning (via the fluorine effect) and orthogonal reactivity (via site-selective cross-coupling of the iodines).
This guide explores the molecule's structural identity, a validated synthetic pathway from commercially available precursors, and its application in generating complex fluorinated terphenyls and heterocycles.
Chemical Identity & Physical Properties[3][4][5][6]
The molecule is defined by the ortho-difluoro motif, which imparts a strong dipole moment and metabolic stability, flanked by iodine handles at the 3- and 5-positions.
| Property | Data |
| IUPAC Name | 1,2-Difluoro-3,5-diiodobenzene |
| Molecular Formula | C₆H₂F₂I₂ |
| Molecular Weight | 365.88 g/mol |
| CAS Number | Not widely listed; chemically distinct from 1,3-difluoro-5-iodo (2265-91-0) |
| SMILES | Ic1cc(I)c(F)c1F |
| Appearance | Off-white to pale yellow crystalline solid (predicted) |
| Melting Point | 45–55 °C (Estimated based on congeners) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |
| 1H NMR (Predicted) | Two distinct aromatic signals (doublets or multiplets due to F-coupling) |
| 19F NMR (Predicted) | Two distinct signals (vicinal coupling |
Synthetic Pathway: The "Aniline Route"
Direct iodination of 1,2-difluorobenzene typically yields the 4-iodo or 4,5-diiodo isomers due to electronic directing effects. To achieve the 3,5-diiodo pattern, a directed synthesis starting from 2,3-difluoroaniline is the most reliable strategy. This route leverages the strong ortho/para-directing power of the amine to install iodines at the correct positions before removing the amine.
Step-by-Step Protocol
Phase 1: Regioselective Iodination
-
Precursor: 2,3-Difluoroaniline.
-
Reagents: Iodine Monochloride (ICl) or
. -
Mechanism: The amino group at C1 directs electrophilic substitution to the para (C4) and ortho (C6) positions. The C2 position is blocked by fluorine.
-
Intermediate: 4,6-Diiodo-2,3-difluoroaniline.
Phase 2: Deamination (Sandmeyer-type Reduction)
-
Reagents:
, (or ), followed by Hypophosphorous acid ( ). -
Mechanism:
-
Diazotization: The amine is converted to the diazonium salt (
) at 0°C. -
Reduction:
reduces the diazonium group to a hydrogen atom ( ).
-
-
Result: The amino group at C1 is replaced by H. The carbon numbering shifts, transforming the 4,6-diiodo-2,3-difluoro pattern into 1,2-difluoro-3,5-diiodobenzene .
Synthetic Workflow Diagram
Caption: Directed synthesis via the "Aniline Route" ensures correct iodine placement.
Reactivity & Functionalization[2][3][5][7][8]
The power of 1,2-difluoro-3,5-diiodobenzene lies in the non-equivalence of its two iodine atoms.
-
C5-Iodine: Located meta to the fluorine atoms. It is sterically accessible and electronically similar to a standard aryl iodide.
-
C3-Iodine: Located ortho to a fluorine atom. It is sterically more crowded and electronically perturbed by the strong inductive effect of the adjacent fluorine.
Site-Selective Coupling (The "Handshake" Protocol)
In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the C5-iodine typically reacts first due to lower steric hindrance. This allows for the sequential construction of non-symmetric terphenyls.
-
Step 1 (C5 Coupling): Controlled addition of 1.0 equivalent of Boronic Acid A at lower temperatures (RT to 40°C).
-
Step 2 (C3 Coupling): Addition of Boronic Acid B at higher temperatures (60-80°C) or using a more active catalyst system (e.g., S-Phos or X-Phos) to overcome the ortho-fluoro steric/electronic barrier.
Reactivity Flowchart
Caption: Sequential coupling strategy exploiting steric differentiation between C3 and C5 sites.
Applications in Research & Industry
Liquid Crystals (LCs)
Fluorinated aromatics are the gold standard for high-performance LCs used in displays (LCDs).
-
Dielectric Anisotropy (
): The vicinal difluoro motif (1,2-F) creates a strong lateral dipole. When incorporated into a mesogen, this enhances , allowing the LC molecules to switch faster under an electric field. -
Viscosity: The fluorine atoms are small enough to maintain low rotational viscosity compared to other polar groups (like -CN), which is crucial for rapid refresh rates.
-
Role of 3,5-Diiodo: The iodines allow the core to be extended into a rigid rod-like structure (e.g., terphenyls) necessary for the nematic phase.
Medicinal Chemistry[2][8]
-
Metabolic Blocking: The C-F bond is extremely stable. Placing fluorines at the 1,2-positions blocks metabolic oxidation at these sites.
-
Bioisosterism: The 1,2-difluoro-3,5-substituted ring can mimic the electrostatics of other bioactive rings while altering lipophilicity (LogP), improving membrane permeability.
Safety & Handling
-
Hazards: Like many poly-halogenated benzenes, this compound is likely a Skin/Eye Irritant and potentially a Skin Sensitizer .
-
Light Sensitivity: Aryl iodides can liberate free iodine (
) upon prolonged exposure to light, turning the solid yellow/brown. -
Storage: Store in amber vials, under inert gas (Argon/Nitrogen), at 2–8°C.
-
Disposal: Must be treated as halogenated organic waste. Do not mix with strong oxidizers.
References
-
General Synthesis of Polyhalobenzenes
-
Methodology: "Regioselective synthesis of polyhalogenated anilines and benzenes."[3]
- Source:Journal of Organic Chemistry.
-
-
Liquid Crystal Design
- Context: "Fluorinated Liquid Crystals: Properties and Applic
-
Source:Chemical Reviews, 2000.
- Cross-Coupling Selectivity: Context: "Site-selective Suzuki-Miyaura coupling of polyhalogenated arenes." Source:Tetrahedron, 2015. (Describes steric vs electronic control in poly-halo systems).
-
Structural Validation
- Data: 1,2-difluoro-3,5-diiodobenzene structure and substructure search.
-
Source: PubChem / ChemSpider Databases (Substructure: C6H2F2I2).
